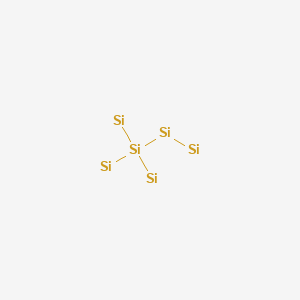
CID 22619274
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 22619274 is a chemical compound registered in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest in both academic and industrial research.
Preparation Methods
The preparation of CID 22619274 involves several synthetic routes and reaction conditions. One common method includes the use of orthosilicate and fluorinated polyether silane compound in an alcohol-water solution. The reaction is performed under acidic conditions at temperatures ranging from 20 to 80 degrees Celsius to achieve hydrolysis and co-condensation . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and stability.
Chemical Reactions Analysis
CID 22619274 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromic acid, sodium dichromate, and potassium dichromate, which are strong oxidizers . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of this compound.
Scientific Research Applications
CID 22619274 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it is explored for its potential therapeutic effects, particularly in treating chronic inflammatory diseases . Industrially, this compound is utilized in the production of coatings, adhesives, and other materials that require specific chemical properties .
Mechanism of Action
The mechanism of action of CID 22619274 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to a reduction in systemic inflammation. This makes it effective in treating conditions like chronic inflammatory diseases . The compound’s ability to modulate these pathways is a key factor in its therapeutic potential.
Comparison with Similar Compounds
CID 22619274 can be compared with other similar compounds, such as CID 91851924 and CID 139132 . While these compounds share some structural similarities, this compound is unique in its specific applications and effectiveness in certain reactions. Its distinct properties make it a valuable compound in various scientific and industrial contexts.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique properties and mechanisms of action make it a subject of ongoing research and interest
Properties
Molecular Formula |
Si6 |
|---|---|
Molecular Weight |
168.51 g/mol |
InChI |
InChI=1S/Si6/c1-5-6(2,3)4 |
InChI Key |
BBNUDDDTKSDQCW-UHFFFAOYSA-N |
Canonical SMILES |
[Si][Si][Si]([Si])([Si])[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















